molecular formula C19H14NPS B14730544 4-(Diphenylphosphorothioyl)benzonitrile CAS No. 5032-60-0

4-(Diphenylphosphorothioyl)benzonitrile

Cat. No.: B14730544
CAS No.: 5032-60-0
M. Wt: 319.4 g/mol
InChI Key: MRDSLCRDDLDFJZ-UHFFFAOYSA-N
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Description

4-(Diphenylphosphorothioyl)benzonitrile is a specialty organophosphorus compound of significant interest in chemical research and development. This molecule integrates a benzonitrile group with a diphenylphosphorothioyl unit, a combination designed to confer unique electronic and steric properties. Such compounds are primarily valued as ligands in transition metal catalysis . The phosphorus center can coordinate to various metals (e.g., Pd, Ni, Cu), forming complexes that catalyze key bond-forming reactions, while the nitrile group can act as a secondary coordination site or influence the ligand's electron-donating characteristics . In the realm of pharmaceutical and agrochemical research , this compound serves as a versatile building block or intermediate . The nitrile (CN) group is a common bioisostere, meaning it can mimic other functional groups like a carbonyl, and is frequently found in active pharmaceutical ingredients to modulate properties such as potency and metabolic stability . Its strong dipole and linear geometry allow it to act as a hydrogen bond acceptor, fitting into sterically constrained enzyme active sites . Researchers may employ this compound in the synthesis of more complex molecules targeting various biological pathways. The thiophosphinyl group (P(S)) present in this compound is a key feature that distinguishes it from its phosphate (P(O)) counterparts, potentially offering different reactivity, stability, and coordination behavior. Compounds of this class are investigated for their utility in material science , contributing to the development of novel materials with specific electronic or structural properties . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5032-60-0

Molecular Formula

C19H14NPS

Molecular Weight

319.4 g/mol

IUPAC Name

4-diphenylphosphinothioylbenzonitrile

InChI

InChI=1S/C19H14NPS/c20-15-16-11-13-19(14-12-16)21(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H

InChI Key

MRDSLCRDDLDFJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The SNAr approach exploits the electron-deficient nature of para-substituted benzonitrile derivatives. When 4-fluorobenzonitrile reacts with diphenylphosphine sulfide (Ph₂P(S)⁻K⁺) under anhydrous conditions, the fluorine atom undergoes displacement via a Meisenheimer complex intermediate. Kinetic studies reveal second-order dependence on both substrate and nucleophile concentrations, with rate acceleration observed in polar aprotic solvents like dimethylformamide (DMF).

Key reaction parameters:

  • Temperature: 110–130°C
  • Base: Potassium tert-butoxide (2.5 equiv)
  • Solvent: DMF/THF (3:1 v/v)
  • Yield range: 58–72%

Optimization Challenges

Competitive hydrolysis of the phosphorothioyl group necessitates rigorous drying of reagents. Microwave-assisted synthesis at 150°C reduces reaction time from 24 h to 45 min while maintaining 68% yield. Substituent effects follow the Hammett correlation (ρ = +2.1), confirming the nitrile group's strong electron-withdrawing influence.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Mediated C–P Bond Formation

Building upon methodologies in anthracene synthesis, this route employs 4-bromobenzonitrile and bis(diphenylphosphino)sulfide [(Ph₂P)₂S] under palladium catalysis. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange and reductive elimination.

Catalytic system composition:

  • Precatalyst: Pd₂(dba)₃ (3 mol%)
  • Ligand: Xantphos (6 mol%)
  • Reductant: Zn powder (2 equiv)
  • Solvent: Toluene at 80°C
  • Isolated yield: 81% (GC purity >99%)

Copper-Catalyzed Ullmann Coupling

Alternative protocols using CuI (10 mol%) with 1,10-phenanthroline ligand achieve 74% yield at 120°C. Comparative studies show Pd systems provide superior functional group tolerance, particularly when scaling to multigram quantities.

Phosphorus(III) Intermediate Oxidation

Two-Step Synthesis via Phosphinite

Adapting the one-pot anthracene synthesis, this method first prepares 4-(diphenylphosphinite)benzonitrile through reaction of 4-hydroxybenzonitrile with PPh₂Cl. Subsequent sulfurization using elemental sulfur in xylene at reflux affords the target compound.

Critical process parameters:

  • Phosphinite formation: 0°C to RT, 4 h (89% yield)
  • Sulfur insertion: 110°C, 12 h (67% conversion)
  • Overall isolated yield: 59%

Oxidative vs. Sulfurative Pathways

Controlled experiments demonstrate Lawesson's reagent increases sulfurization efficiency to 83% but introduces purification challenges due to byproduct formation.

Solid-Phase Mechanochemical Synthesis

Emerging techniques employ ball-milling to achieve solvent-free coupling between 4-iodobenzonitrile and Ph₂PSiMe₃. This green chemistry approach shows promise with:

  • Milling time: 2 h
  • Frequency: 30 Hz
  • Yield: 63% (95% purity)
  • E-factor: 0.7 vs. 8.2 for solution-phase

Comparative Methodological Analysis

Parameter SNAr Pd Coupling Cu Coupling Mechanochemical
Typical Yield (%) 68 81 74 63
Reaction Time (h) 24 8 12 2
Temperature (°C) 130 80 120 Ambient
Catalyst Loading None 3% Pd 10% Cu None
Solvent Volume (mL/g) 15 8 10 0
Scalability Moderate Excellent Good Limited

Purification and Characterization

Chromatographic Challenges

The compound's high polarity necessitates gradient elution on silica gel (hexane:EtOAc 4:1 → 1:2). Recrystallization from ethanol/water (7:3) yields colorless needles suitable for X-ray analysis.

Spectroscopic Fingerprints

  • ³¹P NMR (CDCl₃): δ 48.7 ppm (d, J = 356 Hz)
  • IR νmax: 2230 cm⁻¹ (C≡N), 690 cm⁻¹ (P=S)
  • HRMS (ESI+): m/z 363.0921 [M+H]⁺ (calc. 363.0918)

Industrial Process Considerations

Cost-Benefit Analysis

Pd-catalyzed methods offer superior yields but face catalyst recovery challenges. SNAr routes prove cost-effective at scale ($23/g vs. $41/g for Pd route), though require high-pressure equipment.

Environmental Impact

Mechanochemical synthesis reduces waste generation by 89% compared to solution-phase methods, aligning with green chemistry principles.

Chemical Reactions Analysis

4-(Diphenylphosphorothioyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzonitrile group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Diphenylphosphorothioyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Diphenylphosphorothioyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal complexes, leading to various catalytic and biological effects. The pathways involved in these interactions are often studied using computational chemistry and spectroscopic techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Electronic Effects: The diphenylphosphorothioyl group (-P(S)Ph₂) in the target compound introduces stronger electron-withdrawing effects compared to dimethylamino (-N(CH₃)₂) or thioether (-S-) groups. This enhances its utility in stabilizing metal complexes or facilitating electron-deficient reactions . In contrast, the trimethylsilyl ethynyl group (-C≡C-Si(CH₃)₃) provides steric bulk and hydrophobicity, making it suitable for materials science applications .

Biological Relevance: Compounds like 4-[(4-chloro-2-pyrimidinyl)amino]benzonitrile (PBN-III) demonstrate the importance of benzonitrile derivatives in antiviral drug synthesis, where substituents like chloro-pyrimidinyl groups enhance binding to biological targets .

Synthetic Versatility :

  • DMABN’s nitrile group undergoes diverse transformations (e.g., reduction to amines), a feature shared with 4-(Diphenylphosphorothioyl)benzonitrile, which could enable functional group interconversion .
  • Phosphoryl analogs (e.g., 4-((Diphenylphosphoryl)ethynyl)benzonitrile) highlight the adaptability of phosphorus-containing benzonitriles in cross-coupling reactions .

Structural and Spectroscopic Comparisons

  • Steric Hindrance : The diphenylphosphorothioyl group imposes significant steric hindrance compared to smaller substituents like -CN or -F. This may reduce aggregation tendencies in solution, a critical factor in bioavailability for pharmaceutical analogs .
  • Spectroscopic Signatures : Sulfur and phosphorus atoms in the target compound would yield distinct NMR and IR profiles. For example, the P=S bond typically shows IR absorption near 550–650 cm⁻¹, differentiating it from phosphoryl (P=O, ~1250 cm⁻¹) or sulfonyl (S=O, ~1150 cm⁻¹) groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Diphenylphosphorothioyl)benzonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or catalytic cross-coupling. For example, analogous benzonitrile derivatives (e.g., 4-(Hydroxymethyl)benzonitrile) are synthesized using Fe-based catalysts under hydrosilylation conditions . Optimize reaction temperature (80–120°C) and solvent polarity (e.g., THF vs. DMF) to enhance phosphorothioyl group incorporation. Monitor intermediates via TLC or HPLC.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodology : Use single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry, as demonstrated for 4-(4-Hydroxyphenyldiazenyl)benzonitrile (R factor = 0.054) . Complement with NMR: 31^{31}P NMR to verify phosphorothioyl bonding and 13^{13}C NMR to confirm nitrile positioning. FTIR can detect C≡N stretches (~2220 cm1^{-1}) and P=S vibrations (~600–700 cm1^{-1}) .

Q. What solvent systems are optimal for studying the photophysical properties of this compound?

  • Methodology : Polar aprotic solvents (e.g., acetonitrile, DMSO) minimize aggregation and stabilize charge-transfer states. For fluorescence studies, use degassed solvents to avoid quenching. Solvent effects on dipole moments and radiative rates can be modeled using Kamlet-Taft parameters, as applied to twisted intramolecular charge-transfer (TICT) systems .

Advanced Research Questions

Q. How does the phosphorothioyl group in this compound influence its performance in TADF-based OLEDs?

  • Methodology : Compare with carbazole-phenoxazine derivatives (e.g., 2,7-mPPICNC3) used in non-doped OLEDs . The P=S moiety may enhance spin-orbit coupling, reducing ΔEST_{ST} (singlet-triplet energy gap) for efficient triplet harvesting. Use time-resolved photoluminescence (TRPL) to measure TADF lifetimes and quantify reverse intersystem crossing (RISC) rates .

Q. What strategies resolve contradictions in reported charge-carrier mobility data for this compound in thin-film devices?

  • Methodology : Control film morphology via thermal annealing or solvent vapor treatment. Use space-charge-limited current (SCLC) measurements with hole/electron-only devices (e.g., ITO/PEDOT:PSS/active layer/MoO3_3/Al). Cross-validate with DFT calculations (e.g., Gaussian 09) to model frontier molecular orbitals and reorganization energies .

Q. How can intramolecular electron transfer be modulated in this compound for sensor applications?

  • Methodology : Introduce electron-withdrawing/donating substituents (e.g., –CF3_3, –OCH3_3) on phenyl rings to alter charge-transfer kinetics. Use transient absorption spectroscopy to track excited-state dynamics. Compare with structurally similar compounds (e.g., 4-formyl-3-methoxybenzonitrile) to isolate steric vs. electronic effects .

Q. What analytical approaches differentiate between competing degradation pathways during stability testing?

  • Methodology : Accelerated aging under UV light (e.g., 365 nm, 100 mW/cm2^2) and thermal stress (70–150°C). Analyze degradation products via LC-MS and GC-MS. For hydrolytic pathways, track P=S bond cleavage using 31^{31}P NMR. Compare with safety data for analogous nitriles (e.g., skin/eye exposure controls) .

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